

## Cefaclor as a second-generation cephalosporin characteristics

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Cefaclor**: A Second-Generation Cephalosporin

#### Introduction

Cefaclor is a semi-synthetic, second-generation cephalosporin antibiotic administered orally.[1] Patented in 1973 and approved for medical use in 1979, it has been a staple in treating a variety of common bacterial infections.[2] As a member of the  $\beta$ -lactam class of antibiotics, its efficacy is rooted in the disruption of bacterial cell wall synthesis.[3][4] This guide provides a comprehensive technical overview of **Cefaclor**'s core characteristics, intended for researchers, scientists, and drug development professionals. It delves into its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic profiles, and mechanisms of bacterial resistance.

#### **Mechanism of Action**

**Cefaclor** exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis. [3][4] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and structural integrity of the peptidoglycan layer.[5][6]

The process unfolds as follows:

 Binding to PBPs: Cefaclor binds to specific PBPs located on the inner membrane of the bacterial cell wall.[5]

### Foundational & Exploratory





- Inhibition of Transpeptidation: This binding action inhibits the transpeptidase activity of the PBPs, preventing the cross-linking of peptidoglycan chains.[7]
- Cell Wall Destabilization: The disruption of peptidoglycan synthesis weakens the bacterial cell wall.[5]
- Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][4] This process is mediated by bacterial autolytic enzymes (autolysins).[4]





Click to download full resolution via product page

Caption: Cefaclor's mechanism of action pathway.

## **Antimicrobial Spectrum**

**Cefaclor** is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[2] Its activity is greater than first-generation cephalosporins against certain Gram-negative organisms, particularly Haemophilus influenzae.[8][9]



#### Active against:

- Gram-positive Aerobes: Staphylococcus aureus (including penicillinase-producing strains),
   Streptococcus pneumoniae, and Streptococcus pyogenes (group A β-hemolytic streptococci).[2][4][8]
- Gram-negative Aerobes: Escherichia coli, Haemophilus influenzae (including β-lactamase-producing, ampicillin-resistant strains), Klebsiella spp., Proteus mirabilis, and Moraxella catarrhalis.[4][8][10]

#### Limited or no activity against:

- Serratia spp., Acinetobacter spp., indole-positive Proteus, and Bacteroides spp.[9]
- Methicillin-resistant Staphylococcus aureus (MRSA).[11]
- Enterococcus species.[12]

## **Data Presentation: In Vitro Susceptibility**

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **Cefaclor** against key pathogens. MIC values are a quantitative measure of an antibiotic's in vitro activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefaclor Against Common Pathogens

| Pathogen                        | MIC <sub>50</sub> (μg/mL) | MIC <sub>90</sub> (µg/mL) | Susceptibility (%) |
|---------------------------------|---------------------------|---------------------------|--------------------|
| Streptococcus pneumoniae        | 0.06 - 0.12[13]           | <2[14]                    | >95%[14]           |
| Haemophilus<br>influenzae       | -                         | <2[14]                    | >95%[14]           |
| Moraxella catarrhalis           | -                         | <2[14]                    | >95%[14]           |
| Staphylococcus<br>aureus (MSSA) | -                         | -                         | >90%[10]           |



| Escherichia coli | >128[15] | >128[15] | 85%[10] |

\*Note: Data for ESBL-producing E. coli; susceptibility is significantly restored with  $\beta$ -lactamase inhibitors.[15]

## Pharmacokinetics and Pharmacodynamics Pharmacokinetics

**Cefaclor** is well-absorbed after oral administration.[16] Its pharmacokinetic profile is generally linear, with plasma concentrations increasing proportionally with the dose.[17][18]

Table 2: Summary of Human Pharmacokinetic Parameters for **Cefaclor** 

| Parameter                             | Value                                     | Notes                                                      |
|---------------------------------------|-------------------------------------------|------------------------------------------------------------|
| Absorption                            |                                           |                                                            |
| Bioavailability                       | Well-absorbed orally[16]                  | Food delays the rate but not the extent of absorption.[16] |
| T <sub>max</sub> (Time to Peak)       | 30 - 60 minutes[16][20]                   | -                                                          |
| C <sub>max</sub> (Peak Concentration) | ~7.87 µg/mL[21]                           | After a single 250 mg oral dose.[21]                       |
| Distribution                          |                                           |                                                            |
| Protein Binding                       | ~23.5%[4]                                 | -                                                          |
| Metabolism                            |                                           |                                                            |
| Biotransformation                     | Not significantly metabolized.<br>[4][16] | Degrades chemically in the body.[16]                       |
| Elimination                           |                                           |                                                            |
| Route of Elimination                  | Primarily renal.[2][4]                    | 60-85% excreted unchanged in urine within 8 hours.[4]      |

| Half-life (t<sub>1</sub>/<sub>2</sub>) | 0.6 - 0.9 hours[4][16][20] | - |



### **Pharmacodynamics**

As a  $\beta$ -lactam antibiotic, **Cefaclor** exhibits time-dependent bactericidal activity.[18][22] The most critical pharmacodynamic parameter correlating with its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC of the target pathogen (%fT > MIC).[23] For cephalosporins, a %fT > MIC of at least 40-50% of the dosing interval is generally associated with maximal bactericidal effect.

#### **Mechanisms of Resistance**

Bacterial resistance to **Cefaclor** can emerge through several mechanisms, with the production of  $\beta$ -lactamase enzymes being the most prevalent.[24]

- Enzymatic Degradation: The primary mechanism is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[24][25]
   Cefaclor is resistant to some β-lactamases (e.g., Type III TEM) but is susceptible to others (e.g., Type I).[9][26]
- Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce their binding affinity for **Cefaclor**, thereby diminishing its inhibitory effect.[24][25]
- Reduced Permeability: In Gram-negative bacteria, modifications to the porin channels in the
  outer membrane can restrict Cefaclor's entry into the cell, preventing it from reaching its
  PBP targets.[24][25]
- Efflux Pumps: Some bacteria possess active transport systems (efflux pumps) that expel
   Cefaclor from the cell before it can reach its target.[24]

# Experimental Protocols In Vitro Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Protocol:

#### Foundational & Exploratory





- Preparation of Cefaclor Dilutions: Prepare a series of two-fold dilutions of Cefaclor in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.
   Concentrations typically range from 0.06 to 128 μg/mL.
- Inoculum Preparation: Culture the test organism on an appropriate agar medium. Suspend several colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL).
- Standardization: Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Inoculation: Inoculate each well of the microtiter plate (containing the **Cefaclor** dilutions) with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plate at 35-37°C for 16-24 hours in ambient air.[27]
- MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity).
   The MIC is the lowest concentration of Cefaclor that completely inhibits visible growth.[27]





Click to download full resolution via product page

**Caption:** Workflow for MIC determination by broth microdilution.

## In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model

This model is a standard for the preclinical evaluation of antibiotics, assessing the drug's activity with minimal interference from the host immune system.[28]

#### Protocol:

- Animal Model: Use specific pathogen-free mice (e.g., ICR or Swiss Webster strains).
- Induction of Neutropenia: Render the mice neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 prior to infection. This minimizes the host's immune



response.[28]

- Infection: Anesthetize the mice and inject a standardized inoculum (e.g., 10<sup>6</sup> CFU) of the test pathogen (e.g., S. pneumoniae or S. aureus) into the thigh muscle of one hind limb.[28]
- Treatment: At a set time post-infection (e.g., 2 hours), begin treatment by administering
   Cefaclor (and vehicle for control groups) via the desired route (e.g., oral gavage) at various dosing regimens.
- Assessment of Efficacy: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform quantitative cultures (serial dilutions and plating) to determine the bacterial load (CFU/gram of tissue).[28]
- Data Analysis: Compare the bacterial counts in the Cefaclor-treated groups to the vehicle-treated control group to determine the reduction in bacterial load, typically expressed as log<sub>10</sub> CFU/gram.[28]



Click to download full resolution via product page

**Caption:** Workflow of the neutropenic murine thigh infection model.

### Conclusion

**Cefaclor** remains a relevant second-generation cephalosporin, characterized by its well-defined mechanism of action, predictable pharmacokinetic profile, and established spectrum of activity against common respiratory and skin pathogens. Understanding its core characteristics, including the quantitative aspects of its efficacy and the prevalent mechanisms of resistance, is



crucial for its appropriate use in clinical settings and for guiding future research and development in the field of antibacterial agents. The experimental protocols detailed herein provide a foundation for the continued evaluation of **Cefaclor** and novel cephalosporin derivatives.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cefaclor Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Cefaclor Wikipedia [en.wikipedia.org]
- 3. Cefaclor | C15H14ClN3O4S | CID 51039 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Cefaclor? [synapse.patsnap.com]
- 6. Deep Scientific Insights on Cefaclor's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. drugs.com [drugs.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Cefaclor: a contemporary look at susceptibility of key pathogens from around the globe -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Studies with Cefaclor, a New Oral Cephalosporin PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Susceptibility of Selected Bacteria to Cefaclor PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical and laboratory studies with cefaclor: efficacy in skin and soft tissue infections -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of antimicrobial activity of Cefaclor on common respiratory tract pathogens in Pakistan PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]



- 16. Pharmacokinetic profile of cefaclor PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. safetherapeutics.com [safetherapeutics.com]
- 18. Exploring the pharmacokinetics of second-generation cephalosporin, cefaclor: a systematic review in healthy and diseased populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic profile of cefaclor. | Sigma-Aldrich [sigmaaldrich.com]
- 20. Frontiers | Pharmacokinetics and safety of the two oral cefaclor formulations in healthy chinese subjects in the fasting and postprandial states [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. tandfonline.com [tandfonline.com]
- 24. benchchem.com [benchchem.com]
- 25. Mechanisms of resistance to cephalosporin antibiotics PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cefaclor: In Vitro Spectrum of Activity and Beta-Lactamase Stability PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Cefaclor as a second-generation cephalosporin characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561055#cefaclor-as-a-second-generation-cephalosporin-characteristics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com